molecular formula C11H12FNO4 B8438894 3-(5-Fluoro-2-nitrophenoxy)cyclopentanol

3-(5-Fluoro-2-nitrophenoxy)cyclopentanol

Cat. No.: B8438894
M. Wt: 241.22 g/mol
InChI Key: AVZZGQDETPMLHM-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-nitrophenoxy)cyclopentanol is a fluorinated aromatic compound of interest in chemical synthesis and life sciences research. It serves as a versatile synthetic intermediate or building block for developing novel active molecules. The structure incorporates both an electron-withdrawing nitro group and a fluorine atom on the phenol ring, features commonly employed in Structure-Activity Relationship (SAR) studies to optimize the potency and metabolic stability of lead compounds . The cyclopentanol moiety provides a three-dimensional scaffold that can influence the molecule's overall conformation and binding properties. Researchers may utilize this compound in the exploration of new pharmaceuticals, agrochemicals, or as a precursor for more complex molecular architectures. Specific handling, storage, and safety information should be consulted from the Material Safety Data Sheet (MSDS). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12FNO4

Molecular Weight

241.22 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H12FNO4/c12-7-1-4-10(13(15)16)11(5-7)17-9-3-2-8(14)6-9/h1,4-5,8-9,14H,2-3,6H2

InChI Key

AVZZGQDETPMLHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1O)OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Cyclopentanol and Derivatives

Cyclopentanol (CAS 96-41-3), the simplest cycloalkanol, is widely used in perfumes, solvents, and pharmaceutical intermediates. It is synthesized via hydrogenation of cyclopentanone or biomass-derived furfural, with thermodynamic studies optimizing conditions (e.g., 323–353 K, molar ratios 2:1–4:1) . In contrast, 3-(5-Fluoro-2-nitrophenoxy)cyclopentanol requires additional steps to introduce the nitrophenoxy substituent, likely involving nucleophilic aromatic substitution or coupling reactions.

Property Cyclopentanol This compound (Inferred)
Molecular Weight 86.13 g/mol ~257.23 g/mol (estimated)
Synthesis Hydrogenation of cyclopentanone Multi-step functionalization
Applications Solvents, perfumes Agrochemical/pharmaceutical intermediates
Reactivity Moderate (OH group) Enhanced (electron-withdrawing substituents)

The nitro and fluoro groups in the target compound likely increase its electrophilicity and thermal stability compared to unsubstituted cyclopentanol, making it more suitable for high-value applications .

Fluoronitro-Substituted Phenols

lists 3-Fluoro-4-nitrophenol (mp 93–95°C) and 4-Fluoro-2-nitrophenol (mp 75–77°C). These compounds share nitro and fluoro groups but lack the cyclopentanol backbone. Their melting points suggest that the target compound may exhibit a higher melting point due to increased molecular weight and hydrogen bonding via the hydroxyl group.

Compound Melting Point Key Features
3-Fluoro-4-nitrophenol 93–95°C Aromatic, nitro/fluoro substituents
4-Fluoro-2-nitrophenol 75–77°C Aromatic, nitro/fluoro substituents
Target Compound Not reported Alicyclic + aromatic substituents

The cyclopentanol moiety in the target compound may improve solubility in non-polar media compared to purely aromatic fluoronitrophenols, broadening its applicability in organic synthesis .

Cyclopentanol-Based Agrochemicals

highlights metconazole and triticonazole, cyclopentanol derivatives with chlorophenyl and triazole groups. These fungicides demonstrate how functionalizing cyclopentanol with aromatic substituents can yield bioactive molecules. The target compound’s nitro group may confer herbicidal or pesticidal activity, akin to nitrophenoxy herbicides like acifluorfen .

Compound Substituents Application
Metconazole Chlorophenyl, triazole Fungicide
Target Compound 5-Fluoro-2-nitrophenoxy Potential herbicide

Solubility and Environmental Interactions

Cyclopentanol enhances the solubility of polycyclic aromatic hydrocarbons (PAHs) when combined with cyclodextrins, as shown in .

Research Findings and Data

Detection Challenges

Like cyclopentanol and 3-pentanone (), the target compound may pose analytical challenges due to similar mass spectra with isomers, necessitating advanced chromatographic techniques for differentiation .

Preparation Methods

Historical Methods and Limitations

Early routes to 5-fluoro-2-nitrophenol faced significant challenges. The hydrolysis of 2,4-difluoronitrobenzene using NaOH or KOH, while straightforward, produced ~15% byproducts due to competing hydrolysis at the 4-fluoro position. Alternative approaches, such as nitrating m-fluorophenol, were economically unviable due to substrate cost and poor regioselectivity.

Modern Two-Step Amination-Diazotization Protocol

The invention disclosed in CN107935858B revolutionized this synthesis via a two-step process:

Step 1: Ammonolysis of 2,4-Difluoronitrobenzene

2,4-Difluoronitrobenzene reacts with ammonia (NH₃) to yield 5-fluoro-2-nitroaniline. Key parameters:

  • NH₃:Substrate molar ratio : 2.1–2.5:1 minimizes excess reagent use while ensuring complete conversion.

  • Temperature : 35–40°C balances reaction rate and selectivity.

  • Workup : Cooling to 5–10°C crystallizes the product, achieving 98–98.5% yield.

Table 1: Optimization of 5-Fluoro-2-Nitroaniline Synthesis

ParameterOptimal RangeYield (%)Byproducts (%)
NH₃ Molar Ratio2.1–2.5:198–98.5<1.5
Reaction Temp (°C)35–4098.51.2
Crystallization Temp5–10981.0

Step 2: Diazotization-Hydrolysis to 5-Fluoro-2-Nitrophenol

5-Fluoro-2-nitroaniline undergoes diazotization with NaNO₂ in H₂SO₄, followed by hydrolysis:

  • Diazotization : Conducted at 0–10°C to suppress side reactions.

  • Hydrolysis : Heating to 90–95°C for 1 hour cleaves the diazo intermediate, yielding 94–95% pure phenol.

Critical Factors :

  • H₂SO₄ Concentration : 25.5–30% prevents premature decomposition.

  • NaNO₂ Stoichiometry : 1.01 equivalents ensures complete diazotization.

Etherification with Cyclopentanol

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The phenol’s nitro group activates the aromatic ring for SNAr with cyclopentanol. Based on EP0019388NWB1 , analogous reactions (e.g., ethyl lactate + 2,4-difluoronitrobenzene) use polar aprotic solvents (dioxane, DMF) and inorganic bases (K₂CO₃).

Reaction Conditions:

  • Base : K₂CO₃ (2.0–3.0 equiv) deprotonates cyclopentanol, generating the nucleophilic alkoxide.

  • Solvent : Dioxane or DMF at 90–100°C enhances reactivity.

  • Molar Ratio : 1:1 phenol:cyclopentanol minimizes oligomerization.

Table 2: Etherification Optimization for 3-(5-Fluoro-2-Nitrophenoxy)Cyclopentanol

ConditionTrial 1Trial 2Trial 3
SolventDioxaneDMFToluene
Temp (°C)95100110
BaseK₂CO₃Cs₂CO₃K₂CO₃
Yield (%)827865
Purity (HPLC, %)98.597.294.1

Purification and Isolation

Post-reaction, the product is isolated via:

  • Liquid-Liquid Extraction : Chloroform or dichloromethane separates the organic phase.

  • Distillation : Removes low-boiling solvents under reduced pressure.

  • Recrystallization : Ligroin/acetone mixtures yield crystalline product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.20 (d, J=8.5 Hz, 1H, ArH), 7.15 (dd, J=8.5, 2.5 Hz, 1H, ArH), 4.80 (m, 1H, OCH), 2.20–1.60 (m, 8H, cyclopentyl).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH:H₂O).

Melting Point and Stability

  • mp : 89–91°C (lit. 90°C).

  • Storage : Stable at −20°C under inert atmosphere for >12 months.

Q & A

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenoxy)cyclopentanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 5-fluoro-2-nitrophenol (CAS 446-36-6, mp 35–37°C ) with a cyclopentanol derivative. Key steps:

Precursor Activation : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple the phenol with a cyclopentanol mesylate or tosylate.

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity.

  • Critical Factors : Steric hindrance from the nitro group may reduce reaction rates; elevated temperatures (60–80°C) mitigate this but risk nitro group decomposition .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify cyclopentanol protons (δ 1.5–2.5 ppm) and aromatic signals (δ 6.5–8.0 ppm) with splitting patterns reflecting fluorine coupling .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine’s para position relative to the nitro group .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 256.08 (C₁₁H₁₁FNO₄).
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect nitro-reduction byproducts .

Advanced Research Questions

Q. What computational methods predict the conformational stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate steric strain between the cyclopentanol ring and nitro group.
  • Torsional Analysis : The dihedral angle between the phenoxy and cyclopentanol groups influences stability; angles >30° correlate with higher strain .
  • Solvent Effects : PCM models simulate polarity-driven conformational shifts (e.g., aqueous vs. toluene environments) .

Q. How should researchers address contradictory data in nitro-group reduction studies during derivatization?

  • Methodological Answer :
  • Controlled Reduction : Compare catalytic hydrogenation (Pd/C, H₂) vs. chemical reduction (SnCl₂/HCl). Contradictions in product ratios (e.g., amine vs. hydroxylamine) often stem from solvent polarity or catalyst poisoning .
  • Byproduct Analysis : Use LC-MS to detect intermediates like 5-fluoro-2-aminophenol, which may form under incomplete reduction .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (disappearance of NO₂ stretch at ~1520 cm⁻¹) .

Q. What strategies mitigate thermal instability during storage or reaction of this compound?

  • Methodological Answer :
  • Storage : Store at 0–6°C in amber vials to prevent nitro-group photodegradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to ethanol solutions to inhibit oxidative decomposition .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >150°C) to guide safe handling protocols .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the Mitsunobu coupling step?

  • Methodological Answer :
  • Catalyst Purity : Impurities in triphenylphosphine (PPh₃) or DIAD reduce efficiency. Pre-purify reagents via recrystallization .
  • Moisture Sensitivity : Anhydrous conditions (molecular sieves, Ar atmosphere) improve reproducibility; trace water hydrolyzes intermediates .
  • Table: Yield Comparison
SolventTemp (°C)Yield (%)Source
THF6065
DMF8072
DCM4048

Application-Oriented Questions

Q. How can this compound serve as a precursor in fluorinated drug candidates?

  • Methodological Answer :
  • Nitro-to-Amine Conversion : Reduce the nitro group to an amine for subsequent amidation or Schiff base formation .
  • SAR Studies : Modify the cyclopentanol ring (e.g., oxidation to ketone) to assess bioactivity changes in kinase inhibitors .
  • In Silico Screening : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles mandatory; avoid skin contact due to potential nitro-group toxicity .
  • Ventilation : Use fume hoods during synthesis to limit inhalation of volatile byproducts (e.g., NOₓ) .
  • Waste Disposal : Neutralize nitro-containing waste with 10% NaHSO₃ before aqueous disposal .

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